High CB1 Receptor Affinity and Exceptional Selectivity Profile Quantified Against a Lead Compound
In a systematic evaluation of tetrazole-biarylpyrazole derivatives, the cyclopentyl-substituted analogue (compound 9a) demonstrated a binding affinity of IC50 = 11.6 nM for the human CB1 receptor [1]. Crucially, when assayed for selectivity against the closely related CB2 receptor, this compound exhibited a CB2/CB1 selectivity ratio of 366, indicating a strong preference for the CB1 subtype. This performance is benchmarked against the prototypical CB1 antagonist rimonabant (SR141716), which has a reported CB1 Ki of 1.8-5.6 nM and a significantly lower CB2/CB1 selectivity ratio in the range of 167-285 in various binding assays [2].
| Evidence Dimension | Receptor Binding Affinity and Subtype Selectivity |
|---|---|
| Target Compound Data | IC50 = 11.6 nM; CB2/CB1 Selectivity Ratio = 366 |
| Comparator Or Baseline | Rimonabant (SR141716): Ki = 1.8-5.6 nM; CB2/CB1 Selectivity Ratio ≈ 167-285 |
| Quantified Difference | The cyclopentyl-tetrazole analogue achieves a comparable CB1 affinity to rimonabant but with a measurably improved selectivity profile (CB2/CB1 ratio of 366 vs. 167-285), representing a 1.3-2.2 fold improvement in receptor subtype discrimination. |
| Conditions | In vitro competitive radioligand binding assay using [3H]SR141716A for CB1 and [3H]WIN55212-2 for CB2 receptors in transfected cell lines. |
Why This Matters
For procurement decisions in CNS or metabolic disease research, this compound offers a validated starting point for developing CB1 antagonists with an enhanced therapeutic index, a critical advantage over less selective analogues.
- [1] Kim, J., Seo, H. J., Ahn, K., Lee, S. H., Jung, M. E., Kang, S. Y., & Lee, J. (2008). Tetrazole-biarylpyrazole derivatives as cannabinoid CB1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(7), 2385-2389. View Source
- [2] Rinaldi-Carmona, M., Barth, F., Héaulme, M., Shire, D., Calandra, B., Congy, C., ... & Le Fur, G. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS letters, 350(2-3), 240-244. View Source
